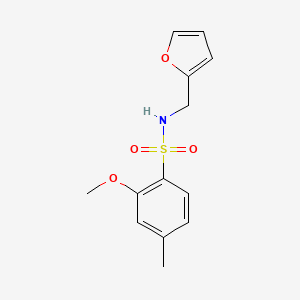![molecular formula C17H24N6O5 B2566630 Methyl 2-[8-[(4-carbamoylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate CAS No. 893970-64-4](/img/structure/B2566630.png)
Methyl 2-[8-[(4-carbamoylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-[8-[(4-carbamoylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate” is a chemical compound with the molecular formula C17H24N6O5. It’s a derivative of methyl 2-(4-carbamoylpiperidin-1-yl)acetate .
Molecular Structure Analysis
The InChI code for the compound is 1S/C9H16N2O3/c1-14-8(12)6-11-4-2-7(3-5-11)9(10)13/h7H,2-6H2,1H3,(H2,10,13) . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The molecular weight of the compound is 392.416 g/mol.Wissenschaftliche Forschungsanwendungen
- Researchers have explored the antiviral potential of AKOS001372152. Its ability to inhibit viral replication or entry could be valuable in combating viral infections .
- AKOS001372152 may exhibit anti-inflammatory properties. Investigating its impact on inflammatory pathways and cytokine regulation could lead to therapeutic applications in conditions like autoimmune diseases or chronic inflammation .
- The compound’s structure suggests it might interfere with cancer cell growth or survival. Studies have examined its effects on various cancer cell lines, potentially identifying novel targets for cancer therapy .
- Given its purine-based structure, AKOS001372152 could play a role in neuroprotection. Researchers have explored its impact on neuronal health and its potential in treating neurodegenerative disorders like Alzheimer’s or Parkinson’s disease .
- Investigating AKOS001372152’s influence on metabolic pathways, such as glucose metabolism or lipid regulation, could reveal therapeutic applications for metabolic disorders like diabetes or obesity .
- Beyond specific applications, AKOS001372152 is part of chemical libraries used for drug discovery. Researchers screen compounds like this to identify potential drug candidates for various diseases .
Antiviral Properties
Anti-Inflammatory Effects
Cancer Research
Neuroprotection and Neurodegenerative Diseases
Metabolic Disorders
Drug Development and Chemical Libraries
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-[8-[(4-carbamoylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O5/c1-20-15-13(16(26)21(2)17(20)27)23(9-12(24)28-3)11(19-15)8-22-6-4-10(5-7-22)14(18)25/h10H,4-9H2,1-3H3,(H2,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGOPEOXGHPFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)C(=O)N)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl {8-[(4-carbamoylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2566547.png)
![3-(4-Chlorobenzyl)-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2566548.png)
![4-tert-butyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2566550.png)

![3-(3,5-Dimethylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2566552.png)
![(E)-1-ethyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2566553.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2566555.png)

![N-(3-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2566563.png)
![tert-butyl (3aR,4S,6aS)-4-(aminomethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2566566.png)
![Ethyl 5-(2-chloropropanoyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2566568.png)
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride](/img/structure/B2566569.png)
